N-(4-chlorophenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide is a complex organic compound that features a chlorophenyl group, a pyrimidinyl group, and a piperazinyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the piperazine ring: Starting with a suitable diamine and a halogenated pyrimidine.
Acylation: The piperazine derivative is then acylated with a chloroacetyl chloride to introduce the acetamide group.
Substitution: Finally, the chlorophenyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the acetamide group.
Reduction: Reduction reactions could target the pyrimidine ring or the chlorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(4-chlorophenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as a receptor antagonist, it might bind to a specific receptor and block its activity. The molecular targets could include enzymes, receptors, or other proteins, and the pathways involved would be those related to the biological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanamide
- N-(4-chlorophenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]propionamide
Uniqueness
The uniqueness of N-(4-chlorophenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide could lie in its specific substitution pattern, which might confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O/c17-13-2-4-14(5-3-13)20-15(23)12-21-8-10-22(11-9-21)16-18-6-1-7-19-16/h1-7H,8-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWSFINNWZBHRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Cl)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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